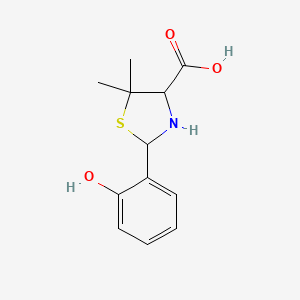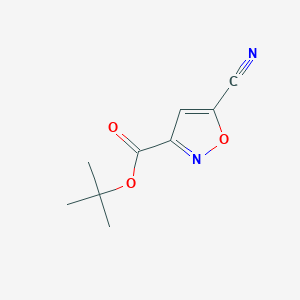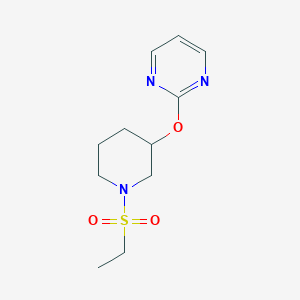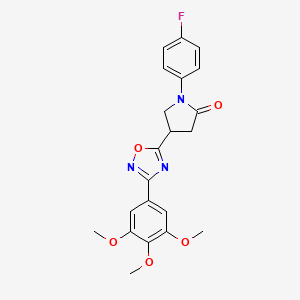
5-iodo-Indirubin-3'-monoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 15 は、Cmpd-15 としても知られており、β2 アドレナリン受容体のアロステリックモジュレーターです。この化合物は、最近、ロバート・レフコウィッツ教授のグループによって、DNA エンコードされた小分子ライブラリーから単離されました。 生化学的および薬理学的試験、特に細胞膜を透過してβ2 アドレナリン受容体の細胞内側に結合する能力において、有意な可能性を示しています .
準備方法
合成経路と反応条件
化合物 15 の合成には、DNA エンコードされた小分子ライブラリーから適切な出発物質を選択することから始まる、複数のステップが含まれます。次に、化合物に、縮合、還元、環化などのさまざまな化学反応を施して、最終生成物を生成します。 反応条件は、一般的に、有機溶媒、触媒、および制御された温度と圧力設定の使用が含まれます .
工業生産方法
化合物 15 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、品質と収率の一貫性を確保するために、自動化された反応器と連続フローシステムの使用が含まれます。 最終生成物は、クロマトグラフィーや結晶化などの技術を使用して精製され、所望の純度と効力が達成されます .
化学反応の分析
反応の種類
化合物 15 は、次のような、いくつかのタイプの化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を含む。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を含む。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:ハロゲン)などがあります。 反応条件には、一般的に、最適な反応速度と収率を確保するために、制御された温度、圧力、およびpHレベルが含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は、ケトンまたはアルデヒドを生成する可能性があり、一方、還元反応は、アルコールまたはアミンを生成する可能性があります。 置換反応は、化合物 15 のさまざまな置換誘導体の形成をもたらす可能性があります .
科学研究への応用
化合物 15 は、次のような、幅広い科学研究への応用があります。
化学: アロステリックモジュレーションと受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体機能の研究に使用されます。
医学: 心血管系および呼吸器系の疾患の治療における治療の可能性があります。
科学的研究の応用
Compound 15 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying allosteric modulation and receptor-ligand interactions.
Biology: It is employed in research on cell signaling pathways and receptor function.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular and respiratory diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting the beta-2 adrenergic receptor
作用機序
化合物 15 の作用機序には、β2 アドレナリン受容体の細胞内側に結合することが含まれます。この結合は、受容体を非活性化状態に安定させ、それによって受容体の活性を調節します。 化合物は、受容体内の特定のアミノ酸残基と相互作用し、受容体機能と下流のシグナル伝達経路に影響を与える構造変化をもたらします .
類似化合物との比較
類似化合物
化合物 15 に類似する化合物には、Cmpd-6FA や LY2119620 などの、β2 アドレナリン受容体の他のアロステリックモジュレーターが含まれます。 これらの化合物はまた、オルトステリック結合部位とは異なる部位で受容体に結合し、受容体の活性を調節します .
独自性
化合物 15 を他の類似化合物と区別するのは、その独自の結合部位と作用機序です。他のアロステリックモジュレーターとは異なり、化合物 15 は受容体の細胞内側に結合するため、受容体の活性を調節するための新しいアプローチを提供します。 この独自の結合部位は、選択性と効力に関して潜在的な利点を提供します .
特性
IUPAC Name |
5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYEJYTLNWYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)

![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)


![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)

![9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2814125.png)
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)
![methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2814128.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2814132.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
